2-{3-[2-(1H-Benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethyl-3-furonitrile (BCD38) is a small molecule identified through high-throughput screening as a selective inhibitor of the RNA helicase DHX33 []. DHX33 is a downstream effector of the Ras protein, which is frequently mutated in various cancers, including lung cancer. BCD38 has shown promise in preclinical studies for inhibiting the growth and proliferation of Ras-driven lung cancer cells.
BCD38 selectively inhibits the activity of the RNA helicase DHX33 []. While the exact mechanism of inhibition remains to be fully elucidated, studies suggest that BCD38 disrupts DHX33's ability to unwind RNA, thereby affecting the expression of genes crucial for cancer development. This includes genes involved in cell cycle regulation, glycolysis, Wnt signaling, and cell migration []. By modulating the expression of these genes, BCD38 exerts its anti-cancer effects by suppressing cancer cell proliferation and migration and inducing apoptosis [].
Inhibition of Ras-driven lung tumorigenesis: In a preclinical study utilizing a mouse model genetically engineered to develop Ras-driven lung cancer, BCD38 demonstrated significant efficacy in deterring tumor growth in vivo [].
Suppression of cancer cell growth and proliferation: BCD38 effectively inhibited the proliferation and migration of cancer cells in vitro, highlighting its potential as a therapeutic agent [].
Induction of apoptosis: Treatment with BCD38 was found to induce apoptosis in cancer cells, further supporting its anti-cancer properties [].
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5